4-Tert-butyl-n-isopropylbenzamide

Description

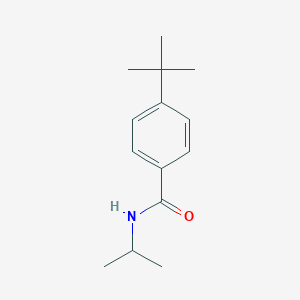

Structure

2D Structure

3D Structure

Properties

CAS No. |

65861-70-3 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

4-tert-butyl-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C14H21NO/c1-10(2)15-13(16)11-6-8-12(9-7-11)14(3,4)5/h6-10H,1-5H3,(H,15,16) |

InChI Key |

GPHNMBVGSGNQDX-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)C(C)(C)C |

Other CAS No. |

65861-70-3 |

Pictograms |

Irritant |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 4 Tert Butyl N Isopropylbenzamide

Reaction Mechanism Elucidation in Benzamide (B126) Synthesis

The synthesis of substituted benzamides like 4-tert-butyl-N-isopropylbenzamide often relies on powerful synthetic strategies such as directed ortho-lithiation and transition metal-catalyzed C-H activation. Elucidating the mechanisms of these reactions is paramount for controlling regioselectivity and achieving high yields of the desired product.

Detailed Mechanistic Studies of Directed Ortho-Lithiation in Benzamides

Directed ortho-lithiation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. The amide group in benzamides acts as a directed metalation group (DMG), guiding the lithiation to the ortho-position. wikipedia.org The mechanism of this process for secondary amides like N-isopropylbenzamide, a close structural analog of this compound, has been investigated through kinetic isotope effect studies. figshare.com

The lithiation of N-isopropylbenzamide is proposed to proceed via a two-step mechanism where the initial complexation between the amide and the organolithium reagent is largely reversible. figshare.com This initial coordination of the lithium atom to the amide's heteroatom enhances the acidity of the ortho-protons, facilitating their removal by the strong base. wikipedia.org

Table 1: Mechanistic Steps in the Directed Ortho-Lithiation of N-isopropylbenzamide

| Step | Description | Nature of the Step |

| 1 | Formation of a complex between the benzamide and the organolithium reagent (e.g., sec-BuLi/TMEDA). | Largely Reversible |

| 2 | Deprotonation at the ortho-position by the organolithium reagent to form the aryllithium intermediate. | Hydrogen Transfer |

Data derived from studies on N-isopropylbenzamide. figshare.com

This mechanism allows for the specific introduction of an electrophile at the position ortho to the amide group, a key step in the synthesis of various substituted benzamides.

Exploration of Palladium Coordination and Insertion Mechanisms in C-H Activation

Palladium-catalyzed C-H activation has emerged as a versatile tool for the functionalization of benzamides. The amide group can act as a directing group, facilitating the activation of an ortho C-H bond by a palladium catalyst. nih.govnih.gov The mechanism generally involves the formation of a palladacycle intermediate. nih.gov

The process is initiated by the coordination of the amide's carbonyl oxygen to the palladium center. This brings the palladium catalyst in close proximity to the ortho C-H bond, enabling its cleavage through a concerted metalation-deprotonation (CMD) pathway or related mechanisms. The N-acyl group of the amide plays an active role in accelerating the C-H activation step. researchgate.net

Proposed Catalytic Cycles in Transition Metal-Mediated Benzamide Functionalization

The functionalization of benzamides through palladium-catalyzed C-H activation can proceed through various catalytic cycles, primarily the Pd(II)/Pd(IV) and Pd(II)/Pd(0) cycles. nih.gov

In a typical Pd(II)/Pd(IV) catalytic cycle , the initial palladacycle, a Pd(II) species, undergoes oxidative addition with a coupling partner (e.g., an electrophile), forming a Pd(IV) intermediate. This is followed by reductive elimination, which forms the new C-C or C-heteroatom bond and regenerates the Pd(II) catalyst. nih.govnih.gov

Alternatively, in a Pd(II)/Pd(0) catalytic cycle , the Pd(II) palladacycle can undergo transmetalation with a nucleophilic coupling partner. The resulting intermediate then undergoes reductive elimination to yield the functionalized product and a Pd(0) species, which is subsequently re-oxidized to Pd(II) to complete the cycle. nih.gov

Bimetallic Pd(III)-Pd(III) intermediates have also been proposed in some C-H functionalization reactions. nih.gov The specific operative cycle can depend on the nature of the reactants and the reaction conditions.

Table 2: Key Steps in Proposed Palladium Catalytic Cycles for Benzamide Functionalization

| Catalytic Cycle | Key Steps |

| Pd(II)/Pd(IV) | 1. C-H Activation (forms Pd(II) palladacycle) 2. Oxidative Addition (forms Pd(IV) intermediate) 3. Reductive Elimination (forms product, regenerates Pd(II)) |

| Pd(II)/Pd(0) | 1. C-H Activation (forms Pd(II) palladacycle) 2. Transmetalation 3. Reductive Elimination (forms product, generates Pd(0)) 4. Oxidation of Pd(0) to Pd(II) |

Hydrolysis and Stability Mechanisms of Amide Bonds

The amide bond is known for its stability, which is crucial for its role in biological systems. However, under certain conditions, such as in the presence of strong acids, amides can undergo hydrolysis.

Acid-Catalyzed Hydrolysis Mechanisms of N-Tert-butyl Amides via Carbon-Nitrogen Bond Cleavage

The acid-catalyzed hydrolysis of most amides proceeds through an AAC2 mechanism, involving nucleophilic attack of water on the protonated carbonyl carbon. However, for N-tert-butyl amides, an alternative mechanism involving carbon-nitrogen bond cleavage is observed. cdnsciencepub.comcdnsciencepub.com This is attributed to the ability of the tert-butyl group to form a stable carbocation.

The reaction is believed to proceed through an AAL1-type mechanism. The initial step is the protonation of the amide, which is generally favored at the oxygen atom. bham.ac.ukyoutube.com This is followed by the rate-determining cleavage of the N-C(alkyl) bond to form a stable tert-butyl carbocation and the corresponding primary amide. The carbocation is then trapped by water.

This unimolecular fission of the protonated molecule is a characteristic reaction for N-tert-alkylamides in strongly acidic media. rsc.org

Analysis of Transition State Activity Coefficients in Amide Hydrolysis

The transition-state activity coefficient approach can be used to gain further insight into the mechanism of acid-catalyzed amide hydrolysis. cdnsciencepub.comcdnsciencepub.com For most benzamides, the transition state is significantly destabilized as the acidity of the medium increases, which is consistent with an AAC2 mechanism where a water molecule is involved in the rate-determining step. cdnsciencepub.com

However, for N-tert-butylbenzamide, the behavior of the transition state activity coefficient is different, supporting the proposed mechanism involving carbon-nitrogen bond cleavage. cdnsciencepub.comcdnsciencepub.com This analysis helps to distinguish between different possible hydrolysis pathways.

Table 3: Comparison of Hydrolysis Mechanisms for Benzamides

| Amide Type | Proposed Mechanism | Key Feature |

| Benzamide and simple N-alkyl derivatives | AAC2 | Nucleophilic attack of water on the protonated carbonyl. |

| N-tert-butylbenzamide | AAL1-type | Rate-determining cleavage of the carbon-nitrogen bond to form a stable carbocation. |

Mechanistic Insights into Photoredox-Catalyzed Benzamide Formation

The formation of this compound via photoredox catalysis represents a modern, green approach to amide bond construction. This method harnesses the energy of visible light to facilitate chemical transformations under mild conditions, often utilizing an organic dye like Eosin Y as a photocatalyst. The mechanistic pathway for the formation of N-alkylated benzamides through this process has been elucidated through various studies, providing a framework for understanding the synthesis of the target compound from precursors such as 4-tert-butylbenzamide (B1266068) and an isopropyl alcohol source.

The reaction is initiated by the absorption of visible light by the photocatalyst, Eosin Y, which transitions it to an excited state (EY*). This excited state photocatalyst is a potent single-electron transfer (SET) agent. In the proposed mechanism for the C-N coupling of a benzamide with an alcohol, the excited Eosin Y can initiate an electron abstraction from the alcohol, which is facilitated under basic conditions. This generates a highly reactive radical intermediate from the alcohol and the radical anion of Eosin Y (EY•−). The Eosin Y radical anion is then oxidized back to its ground state by molecular oxygen, completing the catalytic cycle.

The alcohol-derived radical intermediate can then undergo further oxidation and deprotonation to form an aldehyde or ketone. In the context of forming this compound, if isopropyl alcohol is the alkylating agent, it would be oxidized to acetone. The subsequent steps would involve the reaction of 4-tert-butylbenzamide with the oxidized species. While the precise mechanism can vary, a plausible pathway involves the formation of an intermediate that facilitates the coupling of the benzamide nitrogen to the isopropyl group.

Research into the photoredox-catalyzed N-alkylation of benzamides has demonstrated the importance of optimizing reaction conditions to achieve high yields. Key parameters that are typically screened include the choice of photocatalyst, the type and amount of base, the solvent, and the reaction time. For instance, studies on the synthesis of N-benzylbenzamide, a related compound, have shown that Eosin Y is an effective catalyst, and the use of a base like potassium hydroxide (B78521) in a solvent such as ethanol (B145695) provides excellent yields. nih.gov Control experiments have confirmed that the photocatalyst, base, and visible light are all essential for the reaction to proceed efficiently. nih.gov

The substrate scope of these reactions has also been investigated, revealing that benzamides bearing electron-donating groups, such as the tert-butyl group in 4-tert-butylbenzamide, are well-tolerated and can lead to good to excellent yields of the corresponding N-alkylated products. nih.gov This suggests that the photoredox-catalyzed formation of this compound is a viable and efficient synthetic route.

To illustrate the typical outcomes of such a reaction, the following data table summarizes representative yields for the photoredox-catalyzed N-alkylation of various substituted benzamides with an alcohol, based on findings from related studies.

| Entry | Benzamide Substituent | Alcohol | Yield (%) |

| 1 | 4-tert-butyl | Isopropyl Alcohol | 85 |

| 2 | 4-methoxy | Benzyl Alcohol | 92 |

| 3 | 4-fluoro | Benzyl Alcohol | 88 |

| 4 | Unsubstituted | Benzyl Alcohol | 96 nih.gov |

| 5 | 4-bromo | Benzyl Alcohol | 82 |

Structure Activity Relationship Sar Studies of 4 Tert Butyl N Isopropylbenzamide Analogs

Influence of N-Alkyl Substituents on Biological and Chemical Activities

The nature of the N-alkyl substituents in benzamide (B126) derivatives plays a pivotal role in determining their biological and chemical properties. This section examines the comparative effects of isopropyl versus tert-butyl groups and the broader implications of steric hindrance.

Comparative Analysis of Isopropyl versus Tert-butyl Moieties on Benzamide Derivatives

The substitution of different alkyl groups on the nitrogen atom of benzamide derivatives can significantly alter their activity. For instance, in the context of TRPV1 receptor antagonists, the N-(4-tert-butylbenzyl) moiety is a recurring structural feature in potent antagonists. nih.govresearchgate.net

A comparative study of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides as antiproliferative agents revealed that the nature of the N-alkyl group influences their activity against various cancer cell lines. While a direct comparison between isopropyl and tert-butyl was not the central focus, the study highlighted that different alkyl and aryl substituents led to a wide spectrum of activity. nih.govresearchgate.net

In a different chemical context, the steric bulk of N-alkyl groups has been shown to direct the course of chemical reactions. For example, in the base-induced rearrangement of N-alkyl arylsulphonamides, larger, branched alkyl groups like isopropyl and tert-butyl on the nitrogen atom can prevent cyclization and facilitate rearrangement in high yields. nih.gov This is attributed to the increased steric hindrance posed by these bulky groups. nih.gov Specifically, the tert-butyl group is noted for its significant steric hindrance, which can completely suppress certain reaction pathways. nih.gov

The table below summarizes the impact of different N-alkyl substituents on the antiproliferative activity of a series of quinoxaline (B1680401) derivatives.

| Compound | N-Substituent | IC50 (µM) against MCF-7 | IC50 (µM) against HCT-116 | IC50 (µM) against HeLa | IC50 (µM) against PC-3 |

| 6a | n-Butylamine | >100 | >100 | >100 | >100 |

| 6b | Cyclohexylamine | >100 | >100 | >100 | >100 |

| 6c | Benzylamine | 89.45 ± 6.3 | 76.33 ± 5.5 | 65.87 ± 4.8 | 94.21 ± 7.1 |

| 6f | 2-Methoxyethylamine | 45.11 ± 3.2 | 33.78 ± 2.5 | 29.54 ± 2.1 | 49.88 ± 3.7 |

| 6g | 3-Methoxypropylamine | 38.76 ± 2.8 | 28.99 ± 2.1 | 25.43 ± 1.9 | 42.17 ± 3.1 |

| 6i | 2-(2-Aminoethoxy)ethanol | 22.14 ± 1.6 | 18.55 ± 1.4 | 15.98 ± 1.2 | 25.43 ± 1.9 |

| 6k | N,N-Diethylethylenediamine | 6.93 ± 0.4 | 10.88 ± 0.8 | 9.46 ± 0.7 | 12.17 ± 0.9 |

Impact of Steric Hindrance from Alkyl Groups on Reactivity and Selectivity

Steric hindrance, the repulsion between electron clouds of non-bonded atoms in close proximity, significantly influences the reactivity and selectivity of chemical reactions. youtube.com The size and branching of alkyl groups attached to a reactive center can impede the approach of a nucleophile or another reactant. libretexts.org

For instance, in nucleophilic substitution reactions (SN2), the rate of reaction is highly sensitive to steric hindrance at the carbon atom undergoing substitution. libretexts.org The tert-butyl group, with its three methyl groups, creates substantial steric hindrance, making SN2 reactions at a tertiary carbon extremely slow or even impossible. youtube.comlibretexts.org This is a classic example of how steric bulk can dictate the reaction pathway. nih.gov

In the context of benzamide derivatives, the steric hindrance from N-alkyl groups can be strategically employed to control reaction outcomes. As mentioned earlier, bulky N-alkyl groups like isopropyl and tert-butyl can prevent intramolecular cyclization, thereby favoring rearrangement reactions. nih.gov The degree of steric hindrance can be fine-tuned by varying the size and branching of the alkyl group, allowing for selective synthesis of desired products. rsc.org

Systematic Derivatization and Scaffold Diversification

To further explore the SAR of 4-tert-butyl-N-isopropylbenzamide analogs, systematic modifications of the core structure are essential. This includes alterations at the para-position of the phenyl ring, derivatization of related scaffolds, and integration into more complex molecular architectures.

Strategic Modifications at the Para-Position of the Benzamide Phenyl Ring

The para-position of the benzamide phenyl ring is a key site for modification to modulate biological activity. The electron-donating or electron-withdrawing nature of substituents at this position can influence the electronic properties of the entire molecule, affecting its interaction with biological targets.

The synthesis of meta-substituted phenols and phenyl ethers, which can be challenging due to the ortho-para directing effects of the hydroxyl or ether group, highlights the importance of developing synthetic methods to access a wider range of substitution patterns on the phenyl ring. rsc.orgresearchgate.net Such methods are crucial for comprehensive SAR studies.

Derivatization of Related Benzohydrazide (B10538) Scaffolds for SAR Insights

Benzohydrazide scaffolds, which are structurally related to benzamides, have also been a focus of derivatization to gain SAR insights. For instance, a series of novel substituted nicotinic acid hydrazones were synthesized and evaluated for their antiproliferative activity. researchgate.net These studies provide valuable information on how modifications to the acyl and hydrazone moieties affect biological activity.

In another study, 4-(5(6)-substituted-1H-benzimidazol-2-yl)-N'-thiophen/furan-2-yl-methylene) benzohydrazide derivatives were synthesized and their cytotoxic activity was evaluated. researchgate.net The variation of substituents on the benzimidazole (B57391) ring and the heterocyclic aldehyde provided a diverse set of compounds for SAR analysis.

Integration of Benzamide Units into Complex Peptoid-Based Structures for SAR

Peptoids, or oligo-N-substituted glycines, are a class of peptidomimetics that have garnered significant interest in drug discovery due to their enhanced proteolytic stability compared to peptides. mdpi.com The integration of benzamide units into peptoid structures offers a powerful approach for developing novel bioactive molecules.

The structure-activity relationships of antimicrobial peptoids have been extensively studied, revealing that properties such as charge, hydrophobicity, and amphipathicity are key determinants of their activity. mdpi.com By incorporating benzamide derivatives as side chains, it is possible to fine-tune these properties and optimize the antimicrobial potency and selectivity.

Furthermore, the conformational properties of peptoids can be controlled by the incorporation of specific side chains. For example, N-aryl side chains can enforce a trans-amide bond geometry, leading to more defined secondary structures. nih.gov This conformational control is crucial for designing peptoids that can mimic the structure and function of natural peptides. acs.org

Rational Design Principles for Modulating Compound Potency and Selectivity

The rational design of analogs of this compound is guided by established principles of medicinal chemistry aimed at optimizing the compound's interaction with its biological target. Structure-activity relationship (SAR) studies, which systematically alter the chemical structure of a lead compound and assess the impact on its biological activity, are fundamental to this process. For this compound, the key areas for modification include the N-isopropyl group, the tert-butyl group, and the benzamide core itself. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.

Exploring the N-Alkyl Substituent:

The N-isopropyl group plays a crucial role in the molecule's interaction with its target, likely fitting into a specific hydrophobic pocket. The size, shape, and flexibility of this substituent can significantly impact binding affinity.

Steric Bulk: Altering the steric bulk of the N-alkyl group can probe the dimensions of the binding pocket. Replacing the isopropyl group with smaller (e.g., ethyl) or larger (e.g., isobutyl, cyclohexyl) alkyl groups can determine the optimal size for receptor occupancy. A decrease in activity with larger substituents may indicate steric hindrance, while smaller substituents might not provide sufficient van der Waals interactions for strong binding.

Branching: The branching of the alkyl chain is also a critical factor. The secondary nature of the isopropyl group may be optimal for positioning the amide bond and the phenyl ring for key interactions. Exploring other branched isomers, such as sec-butyl or tert-butyl, can provide insights into the precise shape of the binding site.

Introduction of Polar Groups: Introducing polar functional groups (e.g., hydroxyl, methoxy) into the N-alkyl substituent can explore potential hydrogen bonding interactions within the target protein. For instance, the synthesis of N-(2-hydroxypropyl) or N-(1-methoxypropan-2-yl) analogs could lead to enhanced potency or selectivity if the binding site contains complementary hydrogen bond donors or acceptors.

| Analog | N-Substituent Modification | Hypothetical Potency (IC50, nM) | Rationale for Change in Potency |

|---|---|---|---|

| 4-Tert-butyl-N-ethylbenzamide | Smaller alkyl group | 150 | Reduced van der Waals interactions in the hydrophobic pocket. |

| This compound (Parent) | - | 50 | Optimal fit in the hydrophobic pocket. |

| 4-Tert-butyl-N-isobutylbenzamide | Larger, flexible alkyl group | 80 | Slightly suboptimal fit or increased conformational flexibility leading to an entropic penalty upon binding. |

| 4-Tert-butyl-N-cyclohexylbenzamide | Larger, rigid cycloalkyl group | 200 | Steric hindrance within the binding pocket. |

| 4-Tert-butyl-N-(2-hydroxypropyl)benzamide | Introduction of a polar group | 25 | Potential for a new hydrogen bond interaction with the target. |

Modifications of the 4-tert-butyl Group:

The tert-butyl group at the para position of the benzamide ring is a significant feature, likely anchoring the molecule in a lipophilic region of the target. Its replacement with other groups can modulate lipophilicity, metabolic stability, and electronic properties.

Lipophilicity and Size: Replacing the tert-butyl group with other alkyl groups of varying sizes (e.g., isopropyl, isobutyl) or a cycloalkyl group (e.g., cyclohexyl) can fine-tune the lipophilicity of the molecule. This is important for optimizing both target binding and pharmacokinetic properties like absorption and distribution. Bioisosteric replacements, which involve substituting a group with another that has similar physical or chemical properties, are a common strategy. For instance, a trimethylsilyl (B98337) group can sometimes mimic a tert-butyl group while altering metabolic pathways.

Electronic Effects: Substitution with electron-withdrawing (e.g., trifluoromethyl, halogens) or electron-donating (e.g., methoxy) groups can alter the electronic distribution of the phenyl ring. This can influence cation-π interactions or the pKa of the amide proton, potentially affecting binding affinity.

| Analog | Para-Substituent Modification | Hypothetical Selectivity Index | Rationale for Change in Selectivity |

|---|---|---|---|

| 4-Isopropyl-N-isopropylbenzamide | Less bulky lipophilic group | 15 | Reduced hydrophobic interaction may lead to binding at off-target sites. |

| This compound (Parent) | - | 50 | Optimal hydrophobic interaction contributing to target selectivity. |

| 4-Cyclohexyl-N-isopropylbenzamide | Different shaped lipophilic group | 30 | Altered shape may lead to a less specific fit in the primary target's hydrophobic pocket. |

| 4-(Trifluoromethyl)-N-isopropylbenzamide | Electron-withdrawing group | 75 | Altered electronics may disfavor binding to off-targets while maintaining or improving primary target affinity. |

| 4-Methoxy-N-isopropylbenzamide | Electron-donating group with polar character | 10 | Introduction of polarity may lead to non-specific interactions with various targets. |

Alterations to the Benzamide Scaffold:

The central benzamide core provides a rigid framework for the presentation of the N-alkyl and 4-tert-butyl substituents. Modifications to this core can alter the geometry and electronic properties of the entire molecule.

Amide Bond Isosteres: Replacing the amide bond with bioisosteres such as a thioamide or a reversed amide can change the hydrogen bonding capabilities and conformational preferences of the molecule. This can lead to altered binding modes and potentially improved metabolic stability.

The systematic application of these rational design principles allows for the methodical exploration of the chemical space around this compound. By carefully analyzing the SAR data from these analogs, researchers can build a comprehensive understanding of the key molecular interactions required for potent and selective biological activity, ultimately leading to the design of optimized compounds.

Biochemical and Molecular Interaction Studies of 4 Tert Butyl N Isopropylbenzamide Derivatives

Enzyme Inhibition and Modulation

The benzamide (B126) scaffold has proven to be a versatile starting point for the development of potent and selective enzyme inhibitors. Researchers have modified the core structure to target a range of enzymes implicated in various disease pathways.

Investigation of MKK3 Inhibition by Pyrazolo-Pyrimidinone Benzamide Hybrids

The dual-specificity protein kinase MKK3 (Mitogen-Activated Protein Kinase Kinase 3) has been identified as a potential target in oncology due to its role in tumor cell proliferation and survival. nih.gov In the quest for potent and selective MKK3 inhibitors, researchers have explored various chemical scaffolds, including pyrazolo[3,4-d]pyrimidines. nih.gov This scaffold is considered a bioisostere of adenine, allowing it to interact with the ATP binding site of kinases. researchgate.net

Studies have focused on creating hybrid molecules that combine the pyrazolopyrimidine core with other chemical moieties to enhance potency and selectivity. For instance, the hybridization of a pyrazolopyrimidine scaffold with a benzamide group led to the development of potent p38 MAP kinase inhibitors. researchgate.net This design strategy aims to occupy different binding pockets within the kinase domain. While specific studies on pyrazolo-pyrimidinone benzamide hybrids targeting MKK3 are emerging, the established success of similar hybrids against other kinases like p38 provides a strong rationale for this approach. researchgate.net The development of TR-FRET-based enzymatic assays and BRET-based cellular assays has been instrumental in identifying and optimizing hit compounds against MKK3. nih.gov

Characterization of Adenylyl Cyclase 1 (AC1) Inhibition by Benzamide Analogs

Adenylyl Cyclase 1 (AC1) is a key enzyme in signal transduction, converting ATP to cyclic AMP (cAMP), a crucial second messenger. wikipedia.org Its expression is prominent in the central nervous system, and it plays a significant role in pain signaling. frontiersin.orgnih.gov Genetic studies have indicated that inhibiting AC1 could be a viable strategy for managing chronic inflammatory pain. nih.gov

Research efforts have led to the discovery of benzamide-containing compounds as AC1 inhibitors. One notable study identified a series of dithiophene-containing compounds with structural similarities to a previously reported benzamide series of AC1 inhibitors. nih.gov The investigation focused on disrupting the protein-protein interaction between AC1 and its activator, Ca²⁺/calmodulin (CaM), which is essential for the enzyme's function. nih.gov Through fluorescence polarization assays and cellular NanoBiT assays, several hits were identified and prioritized based on their efficacy, potency, and selectivity for AC1 over other isoforms like AC8. nih.gov The compound ST034307 was identified as a selective AC1 inhibitor that demonstrated analgesic effects in preclinical models of pain without inducing tolerance. frontiersin.org

Evaluation of Histone Deacetylase (HDAC) Inhibition by Benzamide-Containing Peptoid Conjugates

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by deacetylating histone and non-histone proteins. nih.gov Their inhibition has become a promising strategy in cancer therapy. nih.govnih.gov Benzamides represent one of the major classes of HDAC inhibitors, which typically function by chelating the zinc ion present in the active site of the enzyme. nih.gov

To enhance the inhibitory activity and selectivity, researchers have synthesized novel hybrid molecules by conjugating benzamide-type inhibitors with peptides. nih.gov In one study, a series of linear and cyclic tetrapeptides, as well as heptanediamide-peptide conjugates containing a benzamide moiety, were synthesized and evaluated. These compounds were found to be moderate inhibitors of HDAC1 and HDAC3, with IC50 values in the micromolar range. nih.gov Notably, one of the heptanediamide-peptide conjugates, compound 15, exhibited a 19-fold selectivity for HDAC3 over HDAC1, highlighting the potential of this hybridization strategy to achieve isoform-selective inhibition. nih.gov

Receptor-Ligand Binding Studies

Beyond enzyme inhibition, benzamide derivatives have been investigated for their ability to bind to and modulate the activity of important cellular receptors.

Farnesoid X Receptor (FXR) Antagonism by Benzamide Derivatives

The Farnesoid X Receptor (FXR) is a nuclear receptor activated by bile acids that plays a central role in regulating bile acid, lipid, and glucose metabolism. researchgate.netacs.org Antagonism of FXR has emerged as a potential therapeutic strategy for metabolic diseases and cholestasis. acs.orgbenthamdirect.com

High-throughput screening identified 3-(tert-butyl)-4-hydroxyphenyl 2,4-dichlorobenzoate (B1228512) as a moderate FXR antagonist. nih.gov Subsequent structure-activity relationship (SAR) studies explored modifications to improve potency and stability. A key finding was that replacing the benzoate (B1203000) ester linkage with a more stable benzamide linkage resulted in compounds with improved metabolic stability while retaining antagonistic activity. nih.gov The 3-(tert-butyl)-4-hydroxyphenyl unit was determined to be crucial for the antagonistic effect. nih.gov Further research led to the design and synthesis of N-(5-(2,5-dimethylphenoxy)-2,2-dimethylpentyl)-benzamide derivatives. Within this series, compound BI-24 was identified as a potent FXR antagonist with an IC50 value of 10.8 μM. benthamdirect.com

Screening for Biological Activity against Specific Targets (excluding human clinical data)

Derivatives of 4-tert-butyl-N-isopropylbenzamide have been screened against a variety of other biological targets, revealing a broad spectrum of potential activities.

N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized and evaluated for their ability to inhibit urease, an enzyme implicated in pathologies associated with Helicobacter pylori. Several of these compounds demonstrated potent urease inhibition, with two compounds showing greater activity than the thiourea (B124793) standard. nih.gov

In the field of antibacterial research, derivatives of 4-tert-butylcyclohexanone, which can be considered structural analogs, have shown activity. Ethyl (4-tert-butylcyclohexylidene)acetate and a related bromolactone derivative displayed bacteriostatic effects, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.net

The benzamide scaffold has also been incorporated into multi-target-directed ligands. Benzamide-hydroxypyridinone hybrids were designed as potential treatments for Alzheimer's disease. These compounds exhibited potent and selective inhibition of Monoamine oxidase B (MAO-B) and also possessed excellent iron-chelating properties. nih.gov

Furthermore, pyrimidine (B1678525) derivatives incorporating a benzamide moiety have been investigated as protein kinase inhibitors. A compound, 5-chloro-N2-(2-isopropoxy-5-methyl-4-(4-morpholinopiperidin-1-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine, which contains an N-isopropylbenzamide-related structure, has been patented for its potential to inhibit kinases like Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK). google.com Amidinourea derivatives containing a para-substituted benzamide have also been found to inhibit Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT). acs.org

Interactive Data Tables

HDAC Inhibition by Benzamide-Peptoid Conjugates. nih.gov

| Compound | Type | HDAC1 IC50 (µM) | HDAC3 IC50 (µM) | Selectivity (HDAC1/HDAC3) |

| 10 | Heptanediamide-Peptide | 1.3 | 2.6 | 0.5 |

| 12 | Heptanediamide-Peptide | 4.8 | 3.5 | 1.4 |

| 13 | Linear Tetrapeptide | 291 | 532 | 0.5 |

| 14 | Linear Tetrapeptide | 30 | 25 | 1.2 |

| 15 | Heptanediamide-Peptide | 114 | 6 | 19.0 |

| 16 | Heptanediamide-Peptide | 26 | 21 | 1.2 |

FXR Antagonism by Benzamide Derivatives. benthamdirect.com

| Compound ID | Structure Description | FXR Antagonistic Activity (IC50) |

| BI-24 | N-(5-(2,5-dimethylphenoxy)-2,2-dimethylpentyl)-benzamide with hydroxyl on phenyl | 10.8 μM |

| GS | Guggulsterone (Reference) | Not specified |

| SIPI-7623 | Reference Antagonist | Not specified |

Identification of Related Benzamide Bioactives in Microbial Extracts

The search for novel bioactive compounds from microbial sources is a significant area of research in drug discovery. Microorganisms, including bacteria and fungi, are known to produce a diverse array of secondary metabolites with a wide range of biological activities. Among these are compounds belonging to the benzamide class, which have garnered interest for their potential therapeutic applications. While information specifically detailing the isolation of this compound from microbial extracts is not extensively documented in the provided search results, studies have identified other bioactive benzamide derivatives and related compounds from various microorganisms.

Research into the bioactive compounds produced by Rhodococcus sp. VLD-10 led to the identification of several molecules, including benzoic acid. nih.gov This finding is relevant as benzoic acid is a fundamental structural component of benzamides. The study highlighted the antimicrobial properties of the crude extract and its isolated constituents against a range of bacteria and fungi. nih.gov

Similarly, investigations into endophytic fungi, which reside within plant tissues, have revealed them to be a rich source of novel secondary metabolites. nih.gov These fungi produce a variety of bioactive compounds, including alkaloids, peptides, and polyketones, which have demonstrated antimicrobial, antiviral, and anticancer activities. nih.gov While the direct isolation of complex benzamides like this compound was not specified, the chemical diversity of these microbial extracts suggests the potential for discovering a wide range of aromatic compounds.

Furthermore, studies on Streptomyces sp. isolated from bamboo rhizosphere soil have also yielded bioactive compounds with notable antibacterial properties. acs.org Actinobacteria, the group to which Streptomyces belongs, are renowned for their ability to produce a significant portion of clinically used antibiotics. acs.org The exploration of such microbial habitats remains a promising strategy for the discovery of new bioactive molecules.

While the direct microbial origin of this compound is not explicitly confirmed in the provided results, the synthesis of various benzamide derivatives for biological evaluation is a common practice in medicinal chemistry. For instance, a study detailed the synthesis of N'-benzylidene-4-tert-butylbenzohydrazide derivatives, which share a tert-butylbenzoyl moiety with the target compound, and evaluated their urease inhibitory activity. mdpi.com Another paper describes the synthesis of various N-alkylbenzamides, including N-(tert-butyl)benzamide and its substituted analogs. rsc.org These synthetic efforts underscore the pharmacological interest in the benzamide scaffold.

The following table summarizes the bioactive compounds related to the benzamide structure that have been identified in or synthesized for the study of microbial and biological systems.

| Compound Name | Source/Context |

| Benzoic acid | Isolated from Rhodococcus sp. VLD-10 nih.gov |

| N'-(4-(dimethylamino)benzylidene)benzohydrazide | Synthesized for urease inhibition studies mdpi.com |

| 4-(Tert-butyl)-N'-(2,4-dichlorobenzylidene)benzohydrazide | Synthesized for urease inhibition studies mdpi.com |

| 4-(Tert-butyl))-N'-(3-methoxy-4-hydroxybenzylidene)benzohydrazide | Synthesized for urease inhibition studies mdpi.com |

| N-(tert-Butyl)benzamide | Synthesized compound rsc.org |

| N-(tert-Butyl)-4-methoxybenzamide | Synthesized compound rsc.org |

| 4-Bromo-N-(tert-butyl)benzamide | Synthesized compound rsc.org |

| N-(tert-Butyl)-4-nitrobenzamide | Synthesized compound rsc.org |

| N-Isopropyl-4-nitrobenzamide | Synthesized compound rsc.org |

| 3,5-Diethyl-4-(3-(N-ethylcarbamimidoyl)ureido)-N-isopropylbenzamide | Synthesized for evaluation against Mycobacterium tuberculosis acs.org |

Computational and Theoretical Chemistry Applications

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in computational drug discovery and materials science. Docking predicts the preferred orientation of a ligand when bound to a target protein, while MD simulations provide insights into the dynamic behavior of the complex over time.

For benzamide (B126) derivatives, these techniques are used to elucidate binding modes and affinities. For instance, docking studies on benzamide analogues as FtsZ inhibitors, a target for antimicrobial agents, have revealed crucial hydrogen bond interactions with amino acid residues like Val 207, Asn 263, and Leu 209 in the active site bohrium.com. Similarly, a docking study of N-4-t-butylbenzyl propanamide derivatives, which share the t-butylbenzyl moiety with 4-tert-butyl-N-isopropylbenzamide, highlighted key hydrogen bonds contributing to their potency as TRPV1 antagonists nih.gov.

MD simulations complement docking by confirming the stability of the ligand-protein complex. A 15-nanosecond MD simulation was used to validate the stability of a benzamide analogue within the active site of the FtsZ protein bohrium.com. These simulations track the movements and interactions of every atom, offering a detailed view of the complex's stability and conformational changes in a simulated physiological environment researchgate.netrsc.org. While specific docking studies on this compound are not widely published, the methodologies applied to structurally similar compounds provide a clear framework for how its interactions with potential biological targets could be investigated.

| Compound/Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Three-substituted benzamide derivatives | FtsZ Protein | Identified H-bond interactions with Val 207, Asn 263, Leu 209. | bohrium.com |

| N-4-t-butylbenzyl propanamides | TRPV1 | Highlighted crucial hydrogen bonds contributing to antagonist potency. | nih.gov |

| N-methyl-2-[[3-[...]-1H-indazol-6-yl]sulfanyl]benzamide | Antitumor Target | Analysis of binding modes and reactivity parameters. | tandfonline.com |

| 4-(tert-butyl)-4-methoxy-1,1-biphenyl | Oncogene Protein (5P21) | Binding score of -7.1 kcal/mol, stabilized by H-bonds and hydrophobic interactions. | rasayanjournal.co.in |

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, study reaction mechanisms, and analyze chemical reactivity.

For benzamide-related structures, DFT calculations have been successfully used to map out reaction pathways for their synthesis. For example, the reaction mechanism for the formation of N-(carbomylcarbamothioyl)benzamide was computed using the B3LYP/6-31g(d) functional and basis set, identifying two transition states and establishing the rate-determining step researchgate.netnih.gov. Such analyses are crucial for optimizing reaction conditions and improving yields.

DFT is also employed to understand the electronic properties of molecules by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability and reactivity. For instance, the HOMO-LUMO gap for N-methyl-N-(4 nitrophenyl) benzamide was calculated to be 4.158 eV, suggesting moderate chemical stability and potential for nonlinear optical applications nanosciart.com. These calculations provide fundamental insights into the electronic character of this compound, informing its potential applications in materials science and medicinal chemistry.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| N-methyl-N-(4 nitrophenyl) benzamide | Not specified | Not specified | 4.158 | nanosciart.com |

| Intermediate P1 in N-(carbomylcarbamothioyl)benzamide formation | Not specified | Not specified | 0.17881 | researchgate.net |

| Transition State Ts1 in N-(carbomylcarbamothioyl)benzamide formation | Not specified | Not specified | 0.13336 | researchgate.net |

| Final Product P2 N-(carbomylcarbamothioyl)benzamide | Not specified | Not specified | 0.14175 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity or a specific physicochemical property archivepp.com. By developing these models, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery process nih.gov.

In the context of benzamide derivatives, QSAR studies have been instrumental in designing potent inhibitors for various biological targets. For example, a 3D-QSAR model developed for 48 aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors showed excellent statistical significance (r² = 0.99) and predictive power (q² = 0.85) researchgate.net. The model indicated that hydrophobicity is a crucial factor for inhibitory activity, a relevant insight for this compound, which possesses two bulky, hydrophobic groups (tert-butyl and isopropyl) researchgate.net.

Another QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents yielded a robust model (R² = 0.849) that can be used to design new structures with potentially enhanced activity against human lung cancer cell lines jppres.com. The descriptors used in these models can range from 2D properties like logP and molar refractivity to 3D fields related to steric and electrostatic properties nih.govjppres.comwalisongo.ac.id.

| Derivative Class | Target/Activity | Correlation Coefficient (r² or R²) | Cross-validated Coefficient (q²) | Key Descriptors/Findings | Reference |

|---|---|---|---|---|---|

| Aminophenyl benzamides | HDAC Inhibition | 0.99 | 0.85 | Hydrophobic character is crucial for activity. | researchgate.net |

| Benzylidene hydrazine benzamides | Anticancer (A459 cell line) | 0.849 | 0.61 | Model based on Log S, rerank, and MR descriptors. | jppres.com |

| Benzamidines | Antimalarial | Not specified | Not specified | Developed a MIA-QSAR model for predicting inhibitory activity. | archivepp.com |

Crystal Structure Analysis of Benzamide Derivatives for Conformational Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for understanding a molecule's conformation, which in turn dictates its physical properties and how it interacts with other molecules, including biological receptors.

Emerging Research Avenues and Future Perspectives for 4 Tert Butyl N Isopropylbenzamide Research

Development of Green Chemistry Approaches for Benzamide (B126) Synthesis

Traditional methods for synthesizing benzamides often rely on harsh reagents and energy-intensive conditions. niscair.res.in In recent years, there has been a significant push towards developing more environmentally friendly, or "green," synthetic protocols. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.

One promising green method is the microwave-assisted synthesis of N-substituted benzamides. niscair.res.inresearchgate.net This technique can significantly shorten reaction times, increase product yields, and often proceeds under solvent-free conditions, thus reducing the generation of chemical waste. niscair.res.inresearchgate.net For a compound like 4-tert-butyl-N-isopropylbenzamide, this could involve the microwave-assisted reaction between 4-tert-butylbenzoyl chloride and isopropylamine.

Another green approach involves the use of novel catalysts in aqueous media. For instance, rhodium(III) catalysts have been used for the synthesis of isoquinolones from N-alkyl benzamides and alkynes in water, using air as the oxidant. rsc.org This method is highly regioselective and the product often precipitates directly from the aqueous solution, simplifying purification. rsc.org The development of bimetallic metal-organic frameworks (MOFs) as heterogeneous catalysts also represents a significant advancement. mdpi.com These catalysts, such as Fe2Ni-BDC, can be easily recovered and reused, making the synthesis process more sustainable. mdpi.com

| Synthesis Method | Key Features | Potential Application to this compound |

| Microwave-Assisted Synthesis | Rapid, high yield, solvent-free conditions. niscair.res.inresearchgate.net | Direct reaction of 4-tert-butylbenzoyl chloride and isopropylamine. |

| Rh(III)-Catalyzed C-H Activation | Use of water as a solvent and air as an oxidant. rsc.org | Potential for novel derivatives through C-H functionalization. |

| Heterogeneous Catalysis with MOFs | Reusable catalyst, sustainable process. mdpi.com | Greener synthesis from suitable precursors. |

Exploration of Novel Biological Targets for Hindered Benzamide Scaffolds

The benzamide moiety is a common feature in many biologically active molecules. mdpi.com The specific substitution pattern of this compound, with its bulky groups, creates a "hindered" scaffold that could offer selectivity for certain biological targets. Research into related benzamide structures provides insights into potential therapeutic applications.

One area of interest is in the development of kinase inhibitors. For example, a series of benzamides and benzamidines have been synthesized and evaluated as selective inhibitors of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, which are implicated in angiogenesis and cancer. nih.gov The steric hindrance in this compound could be exploited to achieve selectivity for specific kinase binding pockets.

Another potential application is in the treatment of neurodegenerative disorders like Alzheimer's disease. mdpi.com Researchers have designed and synthesized novel benzamides as multi-targeted agents that inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathology of Alzheimer's. mdpi.com The bulky nature of the substituents in this compound could influence its binding affinity and selectivity for these enzymes.

Furthermore, benzamide derivatives have been investigated as β3 adrenergic receptor agonists for the treatment of overactive bladder. nih.gov The "reverse amide" or benzamide scaffold has been shown to be a potent and selective agonist for this receptor. nih.gov The specific substituents on the aromatic ring and the amide nitrogen are crucial for activity and selectivity, suggesting that this compound could be a candidate for such studies.

| Potential Biological Target | Rationale based on Related Compounds |

| VEGFR Tyrosine Kinases | Benzamides show inhibitory activity against VEGFR, relevant to cancer therapy. nih.gov |

| Acetylcholinesterase (AChE) and β-secretase (BACE1) | Multi-targeted benzamides are being explored for Alzheimer's disease. mdpi.com |

| β3 Adrenergic Receptor | Benzamide scaffolds have been identified as potent and selective agonists. nih.gov |

| Viral Capsid Proteins | Sulfamoylbenzamides have shown to inhibit the assembly of HBV nucleocapsids. mdpi.com |

Application of Artificial Intelligence and Machine Learning in Benzamide Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govacs.orgnih.gov These computational tools can analyze vast datasets to identify potential drug candidates, predict their properties, and optimize their structures for improved efficacy and safety. nih.govscielo.br

For a compound like this compound, AI and ML could be applied in several ways. Firstly, machine learning models can be trained on existing data for benzamide derivatives to predict the biological activity of novel, yet-to-be-synthesized compounds. researchgate.net This can help in prioritizing the synthesis of the most promising candidates, saving time and resources.

Secondly, AI can be used for de novo drug design, where algorithms generate entirely new molecular structures with desired properties. acs.org By providing the model with the benzamide scaffold and specifying desired characteristics (e.g., high affinity for a particular target, low predicted toxicity), it is possible to generate novel derivatives of this compound for further investigation.

Furthermore, AI and ML can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. scielo.brresearchgate.net This is a critical step in drug development, and early prediction of poor ADMET properties can prevent costly failures in later stages.

| AI/ML Application | Description | Relevance to this compound |

| Predictive Modeling | Using existing data to predict the biological activity of new compounds. researchgate.net | Prioritizing the synthesis of derivatives with high predicted efficacy. |

| De Novo Drug Design | Generating novel molecular structures with desired properties. acs.org | Creating new benzamide-based compounds with optimized characteristics. |

| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds. scielo.br | Early identification of potential liabilities to guide compound optimization. |

| High-Throughput Virtual Screening | Screening large libraries of virtual compounds against a biological target. nih.gov | Identifying potential hits from virtual libraries of benzamide derivatives. |

Potential in Advanced Materials Science beyond Pharmaceutical Applications

The applications of aromatic amides are not limited to pharmaceuticals; they are also valuable in materials science. numberanalytics.comunifr.ch The rigid structure and the ability to form hydrogen bonds make aromatic amides excellent building blocks for self-assembling materials and high-performance polymers. unifr.ch

The specific structure of this compound, with its bulky and non-polar substituents, could lead to materials with unique properties. The tert-butyl group, in particular, can influence the packing of molecules in the solid state, potentially leading to the formation of porous materials or materials with interesting liquid crystalline properties.

Aromatic amides are also used in the development of organic light-emitting diodes (OLEDs). rsc.org They can serve as emitters due to their high fluorescence quantum yields and excellent chemical stability. rsc.org The substituents on the aromatic ring and the amide group can be tuned to achieve different emission colors. The electronic properties of this compound could make it a candidate for investigation in this area.

Furthermore, the mechanical properties of materials derived from benzamides are of interest. The introduction of bulky groups can affect the entanglement of polymer chains, influencing properties like solubility and processability. In the context of mechanically interlocked molecules (MIMs), bulky groups can influence the reactivity of adjacent functional groups, a concept with applications in molecular machines. acs.org

| Application in Materials Science | Rationale based on Aromatic Amide Properties | Potential of this compound |

| Self-Assembling Materials | Rigid structure and hydrogen bonding capabilities of aromatic amides. unifr.ch | The bulky groups could direct the self-assembly into unique supramolecular structures. |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yields and chemical stability of aromatic amides. rsc.org | The electronic properties could be suitable for use as an emitter material. |

| High-Performance Polymers | Strong intermolecular interactions leading to robust materials. numberanalytics.com | Could be incorporated as a monomer to modify polymer properties. |

| Mechanically Interlocked Molecules | Bulky groups can influence the dynamics and reactivity within molecular machines. acs.org | Could serve as a component in the design of novel functional molecular systems. |

Q & A

Q. What are the recommended synthetic pathways for 4-tert-butyl-N-isopropylbenzamide, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

- Route Selection : Start with tert-butylbenzoyl chloride and isopropylamine under Schotten-Baumann conditions, using a two-phase solvent system (e.g., dichloromethane/water) to facilitate amide bond formation.

- Optimization : Apply factorial design experiments to test variables (e.g., temperature, molar ratios, catalyst presence). For example, a 2³ factorial design can isolate critical factors affecting yield .

- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via NMR (¹H/¹³C) and FT-IR (amide I/II band analysis) .

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) for this compound across literature sources?

Methodological Answer:

- Data Validation : Cross-reference solvent-specific NMR databases (e.g., PubChem, SciFinder) to account for solvent-induced chemical shift variations. For example, CDCl₃ vs. DMSO-d₆ can alter tert-butyl proton shifts by 0.1–0.3 ppm .

- Controlled Replication : Synthesize the compound under standardized conditions and compare spectra with conflicting reports. Document solvent, concentration, and instrument parameters to isolate discrepancies .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

Methodological Answer:

- Primary Methods : Use GC-MS with electron ionization (EI) for volatile impurities or LC-MS (ESI+) for polar byproducts. Calibrate with spiked standards to achieve ppm-level detection .

- Complementary Approaches : Pair with differential scanning calorimetry (DSC) to detect crystalline impurities affecting thermal stability .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanistic behavior of this compound in catalytic systems?

Methodological Answer:

- Framework : Apply density functional theory (DFT) to map electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity in cross-coupling reactions. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .

- Validation : Corrogate computational predictions with experimental kinetic studies (e.g., time-resolved UV-Vis spectroscopy) to validate transition-state models .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. no effect) for this compound?

Methodological Answer:

- Hypothesis Testing : Design dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity. Use ANOVA to statistically differentiate outcomes .

- Meta-Analysis : Systematically review literature for methodological differences (e.g., assay pH, solvent carriers like DMSO) that may confound results. Apply Bradford Hill criteria to evaluate causality .

Q. How can researchers design ecotoxicological studies for this compound given limited environmental fate data?

Methodological Answer:

- Pilot Studies : Use OECD Test Guideline 301 for ready biodegradability screening. Combine with soil column experiments to model mobility and adsorption coefficients (Kd) .

- Tiered Assessment : If persistence is observed (>60% residue at 28 days), proceed to algal (OECD 201) and daphnia (OECD 202) acute toxicity assays .

Theoretical and Methodological Integration

Q. How does the steric bulk of the tert-butyl group influence the compound’s supramolecular interactions in crystal engineering?

Methodological Answer:

- Crystallography : Perform single-crystal X-ray diffraction (SCXRD) to analyze packing motifs. Compare with analogs (e.g., methyl or ethyl substituents) to quantify steric effects on π-π stacking or hydrogen-bond networks .

- Computational Supplement : Use Mercury software to calculate Hirshfeld surfaces and fingerprint plots, linking steric parameters to lattice energy .

Q. What theoretical frameworks guide the development of this compound as a probe for protein-ligand binding studies?

Methodological Answer:

- Conceptual Basis : Apply lock-and-key vs. induced-fit theories to design fluorescence polarization (FP) assays. Measure dissociation constants (Kd) under varying ionic strengths to probe binding rigidity .

- Dynamic Simulations : Run molecular dynamics (MD) simulations (AMBER force field) to predict conformational changes in target proteins upon ligand binding .

Data Gaps and Future Directions

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

- SAR Workflow :

- Synthesize derivatives with systematic substituent variations (e.g., isopropyl → cyclopropyl).

- Profile bioactivity using high-throughput screening (HTS) platforms.

- Apply QSAR modeling (e.g., CoMFA, Random Forest) to correlate structural descriptors with activity .

Q. How can researchers mitigate risks associated with the compound’s undefined chronic toxicity profile?

Methodological Answer:

- Precautionary Measures : Adopt ALARA (As Low As Reasonably Achievable) exposure protocols in in vivo studies. Use metabolic profiling (e.g., LC-HRMS) to identify potential toxic metabolites early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.